3-(2,5-Dichlorophenyl)butanoic acid
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Overview
Description
3-(2,5-Dichlorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 2,5-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorophenyl)butanoic acid typically involves the reaction of 2,5-dichlorobenzene with butanoic acid derivatives under specific conditions. One common method involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with butanoic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Introduction of new functional groups into the phenyl ring, leading to a variety of substituted derivatives.
Scientific Research Applications
3-(2,5-Dichlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)butanoic acid
- 3-(2,6-Dichlorophenyl)butanoic acid
- 3-(3,5-Dichlorophenyl)butanoic acid
Uniqueness
3-(2,5-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit distinct properties and applications.
Properties
Molecular Formula |
C10H10Cl2O2 |
---|---|
Molecular Weight |
233.09 g/mol |
IUPAC Name |
3-(2,5-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-6(4-10(13)14)8-5-7(11)2-3-9(8)12/h2-3,5-6H,4H2,1H3,(H,13,14) |
InChI Key |
SSUBTIUJTWNYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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